
3,6-di(carbazol-9-yl)-9H-carbazole
Vue d'ensemble
Description
3,6-di(carbazol-9-yl)-9H-carbazole is a useful research compound. Its molecular formula is C36H23N3 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
The exact mass of the compound 9,3':6',9''-Tercarbazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Derivatization and Biotransformation in Bacterial Cells
Research has explored the bacterial biotransformation of carbazole derivatives, including 9H-carbazole and related compounds, using strains like Ralstonia sp. These studies focus on understanding the transformation processes and identifying the major products of these reactions. Such insights are crucial in pharmacological applications where carbazole derivatives are involved (Waldau et al., 2009).
2. Organic Light-Emitting Diodes (OLEDs)
9,3':6',9''-Tercarbazole derivatives have been synthesized and utilized in the development of efficient OLEDs. Their unique donor-spacer-acceptor structure makes them suitable as multifunctional components in exciplex emitters. These emitters can modulate emission spectra and enhance performance in OLEDs, demonstrating the potential of such compounds in advanced electronic applications (Yang et al., 2021).
3. Thermally Activated Delayed Fluorescence (TADF)
The role of fluorine-substitution in 9,3':6',9''-Tercarbazole derivatives has been studied for their application in TADF emitters. This research is significant for the development of high-efficiency OLEDs, as these emitters can achieve high external quantum efficiencies, indicating a promising future for fluorinated TADF emitters in display technologies (Li et al., 2018).
4. Development of Bipolar Host Materials
Compounds like 9'-Pyridinyl-9'H-9,3':6',9″-tercarbazole (PyCz) serve as bipolar host materials in PhOLEDs. The introduction of additional n-type units in these compounds facilitates electron injection and transportation, leading to higher efficiencies and slower efficiency roll-off in OLEDs. This demonstrates the potential of dual n-type unit bipolar hosts in high-performance OLEDs (Wang et al., 2017).
5. Photophysical Properties and Synthesis
The electrochemical and spectral characterizations of 9-phenylcarbazoles, including derivatives of 9,3':6',9''-Tercarbazole, have been studied. These investigations provide insights into the redox properties and reaction behaviors of carbazole compounds, which are essential for their application in various electronic and photonic devices (Chiu et al., 2012).
6. Conductive Polymers
Research on polymers like poly(3,9-carbazolyl) has demonstrated significant conductivity and high optical transmittance in the visible spectrum. These polymers, formed by linking carbazole units, show promise in semiconductor applications and could be pivotal in developing advanced optoelectronic materials (Racchini et al., 1988).
Mécanisme D'action
Target of Action
It’s known that the compound is used in the synthesis of thermally activated delayed fluorescence (tadf) emitters , suggesting its role in light emission processes.
Mode of Action
9’H-9,3’:6’,9’'-Tercarbazole interacts with its targets through electronic coupling between the donor and acceptor groups . The presence of fluorine atoms in the molecule can influence the molecular conformation and the photophysical behavior of the emitters .
Result of Action
Its role in the synthesis of tadf emitters suggests it contributes to the generation of light in these systems .
Action Environment
The action, efficacy, and stability of 9’H-9,3’:6’,9’'-Tercarbazole can be influenced by various environmental factors. For instance, the presence of fluorine atoms in the molecule can affect its conformation and photophysical behavior .
Safety and Hazards
The safety data sheet for “9,3’:6’,9’'-Tercarbazole” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is also suspected of causing cancer . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
3,6-di(carbazol-9-yl)-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H23N3/c1-5-13-33-25(9-1)26-10-2-6-14-34(26)38(33)23-17-19-31-29(21-23)30-22-24(18-20-32(30)37-31)39-35-15-7-3-11-27(35)28-12-4-8-16-36(28)39/h1-22,37H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDZAJUZGODBKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)NC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308657 | |
| Record name | 9,3′:6′,9′′-Ter-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606129-90-2 | |
| Record name | 9,3′:6′,9′′-Ter-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606129-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,3′:6′,9′′-Ter-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801308657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,3':6',9''-Tercarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3029187.png)



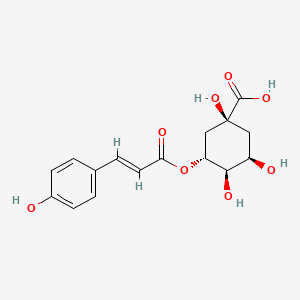
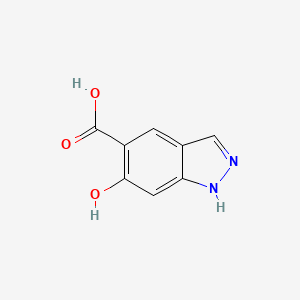
![6-((2-Chloro-5-fluoropyrimidin-4-yl)amino)-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B3029199.png)

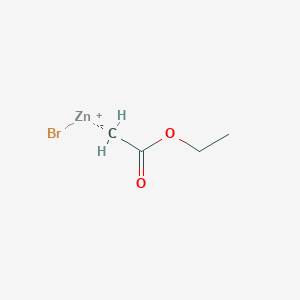
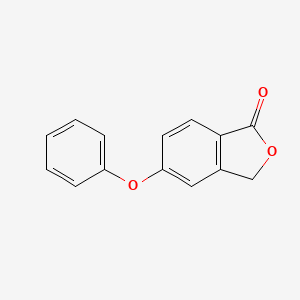
![6-Bromo-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B3029205.png)
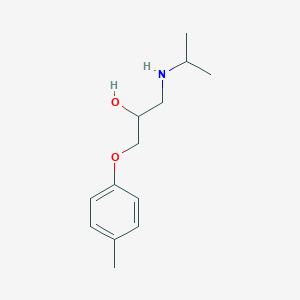
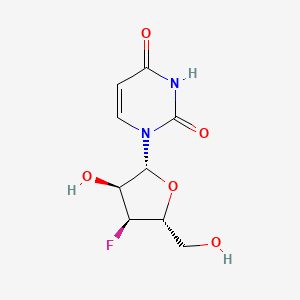
![6,10-Dioxaspiro[4.5]decane-7,9-dione](/img/structure/B3029208.png)
